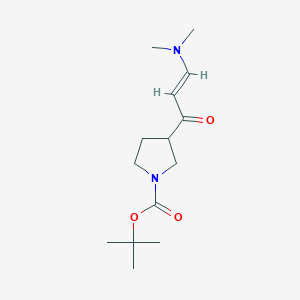
(E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane is a compound that features a unique combination of boron, silicon, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane typically involves the reaction of trimethylsilylacetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction mixture is stirred for 24 hours at 80°C, followed by cooling to room temperature. The mixture is then concentrated and purified using silica gel column chromatography with a heptane and ethyl acetate solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various silane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
(E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for imaging and diagnostic purposes.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These centers can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include catalytic cycles in coupling reactions and redox processes in oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and versatility in chemical synthesis. Unlike similar compounds that may only contain boron or silicon, this compound can participate in a broader range of reactions, making it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H25BO2Si |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]silane |
InChI |
InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8,10H,9H2,1-7H3/b10-8+ |
Clé InChI |
DKUNISUNFKZEQT-CSKARUKUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C/C=C/[Si](C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)
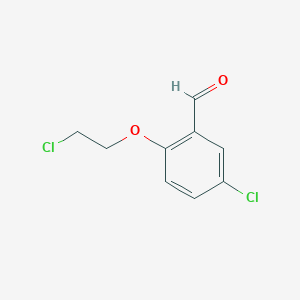
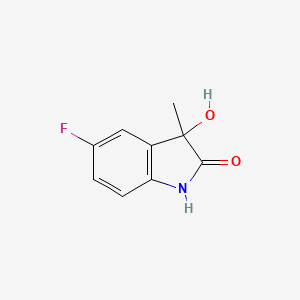
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
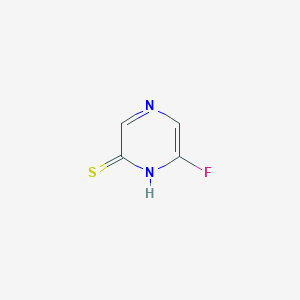
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

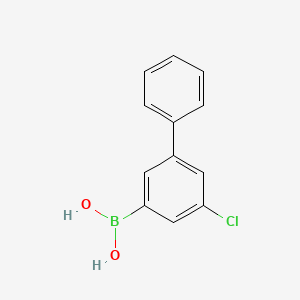
![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)
